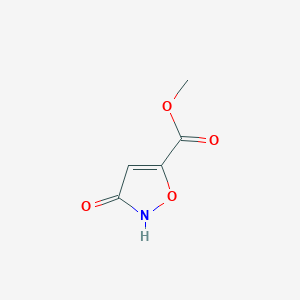

Methyl 3-hydroxyisoxazole-5-carboxylate

货号 B014425

分子量: 143.1 g/mol

InChI 键: BBFWUUBQSXVHHZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08173652B2

Procedure details

Prepared according to Synthesis 1985, 1100. To a stirred solution of N-hydroxyurea (3.80 g, 50 mmol) and 1,5-diazabicyclo[5.4.0]undec-5-ene (8.37 g, 55 mmol) in methanol (50 mL) with cooling (ice bath) was added dimethyl ethyne dicarboxylate (7.11 g, 50 mmol) dropwise over 20 min. A dark red colour appeared then dissipated with each drop added, until finally a deep orange/red clear solution had formed. After an additional 20 min the mixture was concentrated to give a red oil which was then acidified with cooling in an ice/water bath to pH 1 with HCl (conc.). The resulting yellow mixture was extracted with diethyl ether (3×40 mL) then the aqueous phase was saturated with brine and extracted with ether (2×50 mL). The combined organic layers were then washed with water and brine and then dried over sodium sulfate, filtered and evaporated to afford the title compound (2.89 g, 40%) as white crystals after recrystallisation from chloroform. MS: m/e=143.8 [M+H]+.

Name

Yield

40%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][NH:2][C:3](N)=[O:4].N12CCCCC1C=NCCC2.[CH3:17][O:18][C:19]([C:21]#[C:22]C(OC)=O)=[O:20].Cl>CO>[CH3:17][O:18][C:19]([C:21]1[O:1][NH:2][C:3](=[O:4])[CH:22]=1)=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.8 g

|

|

Type

|

reactant

|

|

Smiles

|

ONC(=O)N

|

|

Name

|

|

|

Quantity

|

8.37 g

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCN=CC2CCCC1

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

7.11 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C#CC(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

according to Synthesis 1985, 1100

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until finally a deep orange/red clear solution had formed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After an additional 20 min the mixture was concentrated

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a red oil which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting yellow mixture was extracted with diethyl ether (3×40 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (2×50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were then washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1=CC(NO1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.89 g | |

| YIELD: PERCENTYIELD | 40% | |

| YIELD: CALCULATEDPERCENTYIELD | 40.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |